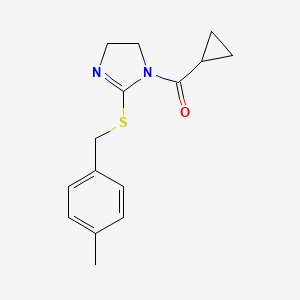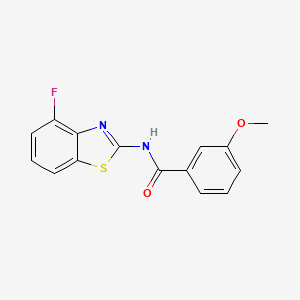
Vinylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates in toluene at 50°C in the presence of potassium phenoxide . Another method includes the hydroboration of alkynes and alkenes using pinacolborane (HBpin) as the hydride source, catalyzed by various agents such as tropylium salts or carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes. These methods are optimized for high yield and purity, often employing metal-free catalysts to ensure broad functional group compatibility and regioselectivity .
Análisis De Reacciones Químicas
Types of Reactions: Vinylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol.
Reduction: Reduces the ester to the corresponding alkane.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.
Reduction: Often employs lithium aluminum hydride or similar reducing agents.
Substitution: Utilizes various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include alcohols, alkanes, and substituted alkenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Vinylboronic acid pinacol ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which vinylboronic acid pinacol ester exerts its effects primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. This process includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst. The boronic ester group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner .
Comparación Con Compuestos Similares
- Isopropenylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- Vinylboronic acid MIDA ester
Comparison: Vinylboronic acid pinacol ester is unique due to its high reactivity and stability under various reaction conditions. Compared to similar compounds, it offers better regioselectivity and functional group compatibility, making it a preferred choice in many synthetic applications .
Propiedades
IUPAC Name |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSPRJLAZGUBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997301 |
Source


|
| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75927-49-0 |
Source


|
| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)





![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)




